molecular formula C20H27N5O3 B2601730 2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide CAS No. 2415513-54-9

2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide

Cat. No. B2601730
CAS RN: 2415513-54-9
M. Wt: 385.468
InChI Key: QLADRXPOBLUJOH-UHFFFAOYSA-N
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Description

2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide is a useful research compound. Its molecular formula is C20H27N5O3 and its molecular weight is 385.468. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

K-604, a related compound to the one mentioned, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This discovery is significant for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Role in Dopamine Receptor Modulation

Related piperazin-1-yl acetamide derivatives have been studied for their ability to enhance dopamine D2 receptor binding, indicating potential applications in neuropsychiatric disorder treatments (Baures et al., 1994).

Evaluation as Hypoglycemic Agents

Certain acylamide derivatives with piperidine and piperazinyl have been tested for hypoglycemic activities, highlighting their potential in diabetes management (Srivastava et al., 1996).

Synthesis for Muscarinic Receptor Antagonists

Compounds related to the one have been synthesized as antagonists of the M3 muscarinic receptor, which could have implications in treatments for various conditions (Broadley et al., 2011).

Antimicrobial Applications

A series of pyridines, pyrimidinones, oxazinones, and derivatives have been synthesized using related compounds as antimicrobial agents, showing potential in combating infectious diseases (Hossan et al., 2012).

Role in Organic Synthesis

The reaction of 2-aminoethyl- and 3-aminopropyl-substituted heterocycles with related compounds has been explored, contributing to advancements in organic synthesis methodologies (Strakovs et al., 2002).

Anticonvulsant Activity

New 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, structurally similar to the compound , have shown anticonvulsant activity, suggesting potential in epilepsy treatment (Obniska et al., 2015).

properties

IUPAC Name

2-[4-[3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-3-7-21-17(26)15-23-11-13-24(14-12-23)18(27)6-10-25-9-5-16-4-8-22(2)19(16)20(25)28/h3-5,8-9H,1,6-7,10-15H2,2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLADRXPOBLUJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N3CCN(CC3)CC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoyl)piperazin-1-yl]-N-(prop-2-en-1-yl)acetamide

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